molecular formula C20H16 B048161 6-Ethylchrysene CAS No. 2732-58-3

6-Ethylchrysene

Cat. No. B048161
CAS RN: 2732-58-3
M. Wt: 256.3 g/mol
InChI Key: ZJSYTTGSPQNXKT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Ethylchrysene is an organic compound belonging to the class of polycyclic aromatic hydrocarbons (PAHs), which are known for their complex molecular structures and significant chemical stability. While specific research on 6-Ethylchrysene is scarce, insights into its synthesis, structure, and properties can be inferred from studies on similar PAHs and ethylene-based compounds.

Synthesis Analysis

The synthesis of complex organic molecules like 6-Ethylchrysene often involves high-pressure reactions and catalytic processes. Ethylene, the simplest alkene, is a foundational building block in organic synthesis, including the polymerization reactions to produce polyethylene and other complex hydrocarbons. High-pressure infrared studies have shown that ethylene undergoes polymerization reactions under specific conditions, leading to various polyethylene forms (Chelazzi et al., 2005)[https://consensus.app/papers/pressureinduced-polymerization-solid-ethylene-chelazzi/c76f9e933e5653db882b1e90885baa92/?utm_source=chatgpt]. These insights into ethylene's behavior under pressure and catalytic conditions provide a foundational understanding for synthesizing more complex hydrocarbons like 6-Ethylchrysene.

Molecular Structure Analysis

The molecular structure of organic compounds like 6-Ethylchrysene is characterized by their carbon frameworks and functional groups. Studies on ethylene and its derivatives have elucidated the average structures, bond distances, and angles critical for understanding the molecular geometry of PAHs. For example, the average structure of ethylene has been determined through electron diffraction and spectroscopic analysis, providing baseline data on bond lengths and angles (Kuchitsu, 1966)[https://consensus.app/papers/calculation-average-structure-ethylene-kuchitsu/7339be04d15e513da3f5734b4a74616a/?utm_source=chatgpt]. These structural parameters are essential for predicting the molecular geometry and electronic structure of more complex compounds like 6-Ethylchrysene.

Chemical Reactions and Properties

PAHs undergo various chemical reactions, including electrophilic substitution and catalytic hydrogenation. The reactivity of PAHs like 6-Ethylchrysene can be inferred from studies on ethylene and its reactions in the presence of transition metals, which facilitate carbon-carbon bond formation through migratory insertions (Saini et al., 2013)[https://consensus.app/papers/transitionmetalcatalyzed-carboncarbon-bondforming-saini/bd0cf31f2ea05f10a2a7fdafbbf56ef1/?utm_source=chatgpt]. These reactions are crucial for synthesizing complex organic molecules and modifying their structures for specific applications.

Physical Properties Analysis

The physical properties of PAHs, including melting point, solubility, and crystallinity, depend on their molecular structure. While specific data on 6-Ethylchrysene is not available, the physical properties of related compounds can be analyzed through their synthesis and structural characterization. For instance, the synthesis of polyethylene from ethylene under varying conditions results in materials with different densities and crystallinities (Lyons et al., 2012)[https://consensus.app/papers/synthesis-pxylene-ethylene-lyons/d18fff8b8ac751489ef7625d78a743a6/?utm_source=chatgpt], offering insights into the factors that influence the physical properties of PAHs.

Chemical Properties Analysis

The chemical properties of 6-Ethylchrysene, such as reactivity, stability, and functional group transformations, can be deduced from general knowledge of PAH chemistry. Studies on ethylene's role in organic synthesis highlight the versatility of alkenes in forming complex hydrocarbons and the influence of catalytic processes on their chemical behavior (Cao et al., 2012)[https://consensus.app/papers/2126dibenzhydryl4chlorophenyliminoethyl61aryliminoethylpyridylironii-cao/d4c834b3458c521aa0a7c0dac27a0218/?utm_source=chatgpt]. These properties are essential for understanding the reactivity and potential applications of 6-Ethylchrysene in various chemical contexts.

Scientific Research Applications

  • Reactions with Group 6 Metal Atoms : Studies have shown that group 6 metal atoms react with ethylene, producing insertion and dihydrido products. These become more stable as the oxidation-state complexes decrease down the group 6 column (Cho & Andrews, 2008).

  • Carcinogenicity Studies : 6-Nitrochrysene has been identified as a potent lung and liver carcinogen in preweanling mice, indicating the importance of this compound in toxicology and cancer research (Delclos et al., 1988).

  • Induction of Cytochrome P450 1A1 : Research indicates that 6-nitrochrysene (6-NC) induces human CYP1A1 at a transcriptional level in human hepatoma HepG2 cells and lung carcinoma NCI-H322 cells (Chen, Chou & Ueng, 2000).

  • Surface Science and Catalysis : Ethylene hydrogenation, a model reaction for studying surface science and catalysis, involves ethylchrysene and provides molecular information on crucial chemical reactions (Cremer & Somorjai, 1995).

  • Mutagenicity Studies : Trans-1,2-dihydro-1,2-dihydroxy-6-nitrochrysene, a major mutagenic metabolite of 6-nitrochrysene, has been used in Salmonella typhimurium strains TA100 and TA98 for mutagenicity studies (El-Bayoumy & Hecht, 1984).

  • Environmental Pollutant Studies : Photoirradiation of 6-ethylchrysene leads to lipid peroxidation, indicating its potential as an environmental pollutant (Chen et al., 2007).

  • Catalysis in Polymerization : Ethylene oligomerization and homopolymerization studies have used catalysts like 2,6-bis(imino)pyridyl iron(II) and cobalt(II), which transform ethylene into linear and branched homopolymers or β-olefins (Bianchini et al., 2006).

  • High-Pressure Polymerization : High pressure infrared studies of ethylene have shown a polymerization reaction when compressed above certain pressures, producing polyethylene (Chelazzi et al., 2005).

  • Free Radical Polymerization : The role of chain transfer agents like 4-X-thiophenols in the free radical polymerization of ethylene has been a subject of research (Furuncuoglu et al., 2010).

  • Ethylene Glycol Applications : Ethylene glycol, an important chemical intermediate, has applications in energy, plastics, automobiles, and chemicals. It's a compound related to ethylene derivatives like 6-Ethylchrysene (Yue et al., 2012).

properties

IUPAC Name

6-ethylchrysene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16/c1-2-14-13-20-17-9-4-3-7-15(17)11-12-19(20)18-10-6-5-8-16(14)18/h3-13H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJSYTTGSPQNXKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C=CC3=CC=CC=C32)C4=CC=CC=C41
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00181767
Record name 6-Ethylchrysene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00181767
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Ethylchrysene

CAS RN

2732-58-3
Record name 6-Ethylchrysene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2732-58-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Ethylchrysene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002732583
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-Ethylchrysene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00181767
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-ethylchrysene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.018.500
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Ethylchrysene
Reactant of Route 2
Reactant of Route 2
6-Ethylchrysene
Reactant of Route 3
Reactant of Route 3
6-Ethylchrysene
Reactant of Route 4
Reactant of Route 4
6-Ethylchrysene
Reactant of Route 5
Reactant of Route 5
6-Ethylchrysene
Reactant of Route 6
Reactant of Route 6
6-Ethylchrysene

Citations

For This Compound
88
Citations
M Huang, C Mesaros, S Zhang, IA Blair… - Chemical research in …, 2016 - ACS Publications
… We describe the metabolism of a C2-chrysene regioisomer, 6-ethylchrysene (6-EC), in human HepG2 cells. The structures of the metabolites were identified by HPLC-UV-fluorescence …
Number of citations: 6 pubs.acs.org
CK Bradsher, AS Burhans - Journal of the American Chemical …, 1940 - ACS Publications
… By analogy the olefin obtained by de-hydration of the crude carbinol should have structure VII and the final cyclization product should be 5-methyl-6-ethylchrysene (VIII). Since our …
Number of citations: 7 pubs.acs.org
P MABILLE, NP Buu-Hoi - The Journal of Organic Chemistry, 1960 - ACS Publications
… The Friedel-Crafts acetylation of 6-ethylchrysene (a reaction which was … Ristic by a Clemmensen reduction of the acetylation product of 6-ethylchrysene,4 ivas 6,12-diethylchrysene …
Number of citations: 4 pubs.acs.org
P MABILLE, NP BUU-HOÏ - The Journal of Organic Chemistry, 1960 - ACS Publications
… we recently established that 6-ethylchrysene undergoes nitration to give 6ethyl-12-nitrochrysene.3 The present work records the results of FriedelCrafts acylations of 6-ethylchrysene (I) …
Number of citations: 1 pubs.acs.org
MS NEWMAN, JA CATHCART - The Journal of Organic Chemistry, 1940 - ACS Publications
… Further evidence is provided by the observation that synthetic 6-ethylchrysene (7) has the same melting point as that recorded for the ethylchrysene of Funke and Müller (5). It is of …
Number of citations: 36 pubs.acs.org
HC Chen, Q Xia, SH Cherng, S Chen, CC Lai… - International journal of …, 2007 - mdpi.com
… 6-Acetylchrysene was reduced to 6-ethylchrysene by Wolff-Kishner reaction. Briefly, 6-… n-butane yielding 6-ethylchrysene as a white solid. Yield 2.5 g (68%): mp. 124–125C (ref [14], mp. …
Number of citations: 10 www.mdpi.com
WJ Hong, H Jia, Y Sun, X Liu, L Wang, YF Li - tandf.figshare.com
… 0.0191 0.0162 0.00906 0.0354 5-Methylchrysene 0.0150 0.0135 0.0148 0.0141 0.0123 0.0124 4-& 6-Methylchrysene 0.0254 0.0218 0.0384 0.0559 0.0122 0.0124 6-Ethylchrysene …
Number of citations: 2 tandf.figshare.com
GF John, F Yin, V Mulabagal… - Rapid …, 2014 - Wiley Online Library
… Since only one isomer is commercially available for the C 2 - and C 4 -chrysene homologues (6-ethylchrysene for C 2 and 6-n-butylchrysene for C 4 ), these two compounds were used …
MM Lam, R Bülow, M Engwall… - Environmental …, 2018 - Wiley Online Library
… additional 24 h of exposure (from 48 to 72 h), significant decreases in REPs based on the EC25 (p < 0.05, Student's t test) were observed for all compounds except for 6-ethylchrysene …
Number of citations: 42 setac.onlinelibrary.wiley.com
J Noh, H Kim, C Lee, SJ Yoon, S Chu… - … science & technology, 2018 - ACS Publications
Dispersion and biodegradation of petroleum hydrocarbons are significantly enhanced by formation of oil-suspended particulate matter aggregates (OSAs), but little is known about their …
Number of citations: 28 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.